![molecular formula C24H22ClN3O B1228072 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide
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Overview
Description
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide is a member of benzimidazoles.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including those related to 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide, have been studied for their corrosion inhibition properties. A study by Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, assessing their inhibitory effects on carbon steel in acidic environments. These compounds, including variants of benzimidazole acetamides, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
In the field of renewable energy, benzimidazole-based compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) synthesized benzothiazolinone acetamide analogs, which demonstrated good light harvesting efficiency and potential as photovoltaic materials. Additionally, these compounds exhibited significant non-linear optical (NLO) activity and interactions with biological targets such as cyclooxygenase 1 (COX1), highlighting their versatility in both energy and biological applications (Mary et al., 2020).
Anthelmintic Activity
Benzimidazole acetamides have also been evaluated for their anthelmintic (anti-parasitic) activity. A study by Sawant and Kawade (2011) involved the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives, which were tested against Indian adult earthworms. These compounds showed effective anthelmintic activity, suggesting their potential use in treating parasitic infections (Sawant & Kawade, 2011).
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives have been a subject of interest. Ayhan-Kılcıgil et al. (2012) synthesized novel benzimidazole acetamide derivatives and evaluated their antioxidant effects in vitro. These compounds exhibited significant effects in tests such as lipid peroxidation and free radical scavenging, indicating their potential as antioxidants (Ayhan-Kılcıgil et al., 2012).
Antitumor Activity
In oncology research, benzimidazole acetamides have been explored for their antitumor properties. Yurttaş et al. (2015) synthesized benzothiazole derivatives with a pharmacophoric group based on 2-(4-aminophenyl)benzothiazole structure, showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Properties
The antibacterial and antifungal potential of benzimidazole-based compounds has been investigated. Parikh and Joshi (2012) synthesized chalcone derivatives with a benzimidazole motif, which demonstrated significant antimicrobial activities against various pathogens (Parikh & Joshi, 2012).
properties
Product Name |
2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide |
---|---|
Molecular Formula |
C24H22ClN3O |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)benzimidazol-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16(2)17-9-4-6-12-20(17)26-23(29)15-28-22-14-8-7-13-21(22)27-24(28)18-10-3-5-11-19(18)25/h3-14,16H,15H2,1-2H3,(H,26,29) |
InChI Key |
YSZNGVHVTOABOS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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